1H-pyrrolo[3,2-c]pyridine derivatives have shown promise as colchicine-binding site inhibitors. These inhibitors bind to tubulin, preventing its polymerization and ultimately leading to cell death. This mechanism of action makes them attractive targets for developing new anticancer drugs [ [] ].
Novel 1H-chromeno[3,2-c]pyridine derivatives, synthesized using a 3-chloro-1H-pyrrolo[3,2-c]pyridine core, demonstrate potent inhibitory activity against both MAO-A and MAO-B [ [] ]. These enzymes play a crucial role in neurotransmitter metabolism, and their inhibitors have shown therapeutic potential in treating neurological disorders like Parkinson's and Alzheimer's diseases.
Research has explored the xanthine oxidase inhibitory activity of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its derivatives [ [] ]. Although these compounds showed weak inhibitory activity, their potential as lead compounds for designing more potent inhibitors should not be disregarded.
Pyrrolo[3,2-c]carbazole-2-carbohydrazides and pyrrolo[3,2-c]carbazol-2-yl-1,3,4-oxadiazoles, synthesized from a 3-chloro-1H-pyrrolo[3,2-c]pyridine derivative, showed promising antibacterial activity against multi-drug resistant (MDR) pathogens, including colistin-resistant Klebsiella pneumoniae and Escherichia coli [ [] ]. This highlights their potential for developing novel antibacterial agents.
Research on 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines (THPPs) revealed their moderate inhibitory effects on platelet aggregation induced by adenosine 5′-diphosphate (ADP) and adrenaline [ [] ]. This finding suggests their potential use in developing new antiplatelet drugs for preventing thrombosis and related cardiovascular diseases.
Novel 1H-pyrrolo[3,2-c]quinoline-based compounds have shown potential as 5-HT6 receptor antagonists [ [] ]. These antagonists are being investigated for their potential in treating cognitive disorders associated with Alzheimer's disease.
A series of 5-azaindole CB2 agonists, including the brain-penetrant compound GSK554418A, was developed using a 3-chloro-1H-pyrrolo[3,2-c]pyridine scaffold [ [] ]. These agonists demonstrated efficacy in preclinical models of acute and chronic pain, suggesting their potential as novel analgesics.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6